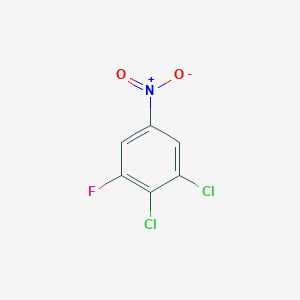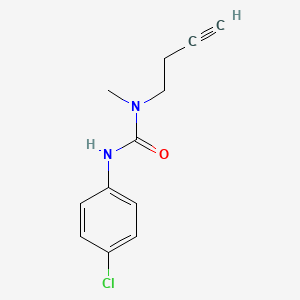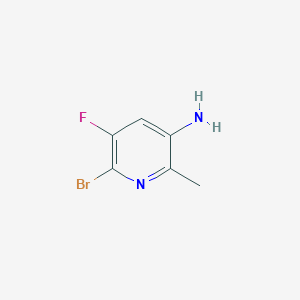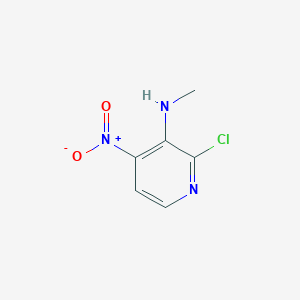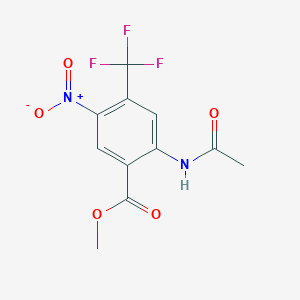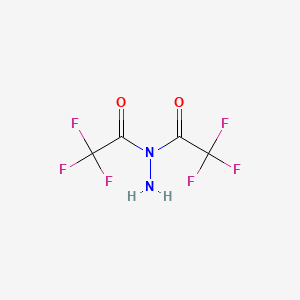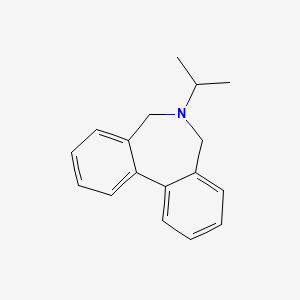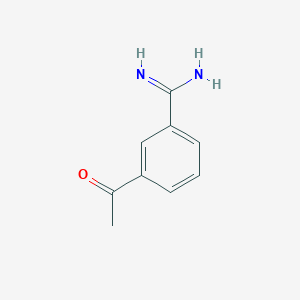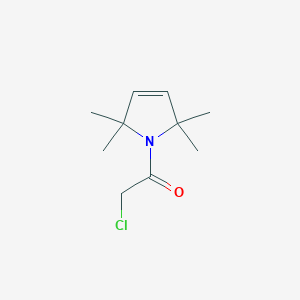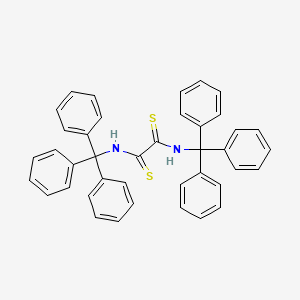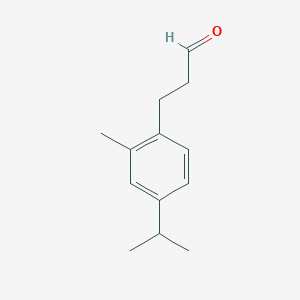
2-Methyl-4-(1-methylethyl)-benzenepropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanal, 2-methyl-4-(1-methylethyl)-, also known as 3-(2-methyl-4-propan-2-ylphenyl)propanal, is an organic compound with the molecular formula C13H18O. This compound is a derivative of benzene and is characterized by the presence of a propanal group attached to a benzene ring substituted with a methyl and an isopropyl group. It is commonly used in the fragrance industry due to its pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenepropanal, 2-methyl-4-(1-methylethyl)- can be synthesized through the Friedel-Crafts alkylation of isopropylbenzene (cumene) with propanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of Benzenepropanal, 2-methyl-4-(1-methylethyl)- involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The product is then purified through distillation and recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenepropanal, 2-methyl-4-(1-methylethyl)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(2-methyl-4-propan-2-ylphenyl)propanoic acid.
Reduction: 3-(2-methyl-4-propan-2-ylphenyl)propanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Benzenepropanal, 2-methyl-4-(1-methylethyl)- is widely used in scientific research due to its versatile chemical properties. It is utilized in:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of aromatic aldehydes with biological systems.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Primarily in the fragrance industry for the formulation of perfumes and scented products.
Mechanism of Action
The mechanism of action of Benzenepropanal, 2-methyl-4-(1-methylethyl)- involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved include the activation of oxidative stress responses and modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanal, 4-(1,1-dimethylethyl)-
- Benzenepropanal, α-methyl-4-(1-methylethyl)-
- Benzenepropanal, α-methyl-2-(1-methylethyl)-
Uniqueness
Benzenepropanal, 2-methyl-4-(1-methylethyl)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both a methyl and an isopropyl group enhances its hydrophobicity and influences its reactivity in chemical reactions. This makes it particularly valuable in applications where specific molecular interactions are required, such as in the fragrance industry.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-(2-methyl-4-propan-2-ylphenyl)propanal |
InChI |
InChI=1S/C13H18O/c1-10(2)13-7-6-12(5-4-8-14)11(3)9-13/h6-10H,4-5H2,1-3H3 |
InChI Key |
NMDUUPWJBWOPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


